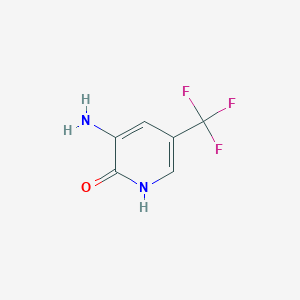

![molecular formula C14H13N3 B113301 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine CAS No. 929974-45-8](/img/structure/B113301.png)

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

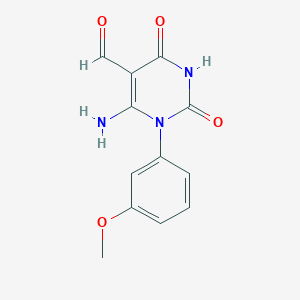

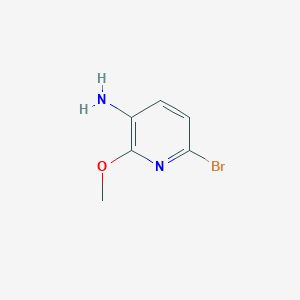

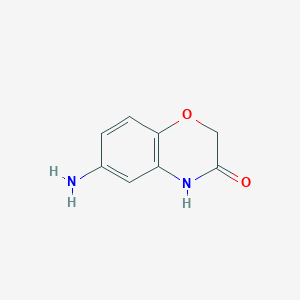

“(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis

The molecular structure of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis

The chemical reactions involving “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” are primarily associated with the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties . They have been used to develop various drugs with antibacterial and antifungal activities. The presence of the imidazole ring contributes to the inhibition of microbial growth by interfering with the synthesis of nucleic acids and proteins within microbial cells .

Antitumor and Anticancer Agents

Compounds containing the imidazole ring, such as (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine , have shown potential in the treatment of cancer. They can act as antitumor agents by disrupting cell division and inducing apoptosis in cancer cells. Research has indicated that these compounds can be effective against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2) cells .

Anti-inflammatory Properties

Imidazole derivatives also exhibit anti-inflammatory effects . They can modulate the body’s inflammatory response, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antiviral Applications

The antiviral capabilities of imidazole compounds are significant, especially in the development of treatments for viral infections. They can inhibit viral replication and are being explored for their efficacy against a range of viruses .

Proton Pump Inhibitors

Some imidazole derivatives are used as proton pump inhibitors (PPIs), which reduce stomach acid production. They are commonly prescribed for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. Drugs like omeprazole and pantoprazole are examples of PPIs that contain an imidazole ring .

Antihypertensive and Cardiovascular Drug Development

Imidazole-based compounds have been utilized in the development of antihypertensive drugs. They work by affecting the renin-angiotensin system, which regulates blood pressure. Additionally, they have applications in other cardiovascular treatments due to their vasodilatory effects .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their effects .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Result of Action

Similar compounds have been shown to induce a variety of cellular responses, including changes in cell proliferation, induction of apoptosis, and alterations in signal transduction .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of similar compounds .

properties

IUPAC Name |

3H-benzimidazol-5-yl(phenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-9,14H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGGYTQFKDJKFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585437 |

Source

|

| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine | |

CAS RN |

929974-45-8 |

Source

|

| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)